Fmoc-NH-ethyl-SS-propionic NHS ester

Overview

Description

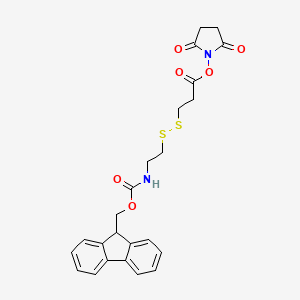

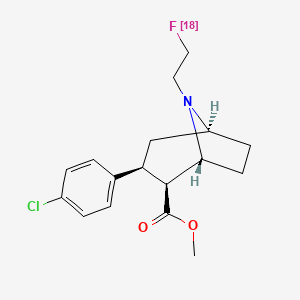

Fmoc-NH-ethyl-SS-propionic NHS ester is a chemical compound used in the pharmaceutical industry as a coupling agent in the synthesis of peptides . It is also a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

This compound is used as a coupling agent in the synthesis of peptides . The compound contains two functional groups that play important roles in peptide synthesis .Molecular Structure Analysis

The molecular formula of this compound is C24H24N2O6S2 . It has a molecular weight of 500.58 .Chemical Reactions Analysis

This compound is a cleavable linker with an active NHS ester group. The NHS esters can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis

The molecular weight of this compound is 500.58, and its molecular formula is C24H24N2O6S2 .Scientific Research Applications

Surface Modification for Biopolymer Arrays

The use of Fmoc (9-fluorenylmethoxycarbonyl) for the reversible protection of amine- and hydroxyl-terminated self-assembled monolayers on gold surfaces is significant. This method, using Fmoc-NHS ester derivatives, facilitates the control of surface reactivity and wettability, essential for DNA array fabrication (Frutos, Brockman, & Corn, 2000).

Synthesis of Thioester Peptides

Fmoc chemistry is employed in generating thioester peptides, crucial for native chemical ligation. This process involves an O to S acyl shift, enabling the formation of thioester intermediates that react with N-terminal cysteine fragments to create products with native amide bonds (Botti, Villain, Manganiello, & Gaertner, 2004).

Peptide Chain Incorporation

Fmoc-protected derivatives are utilized for the preparation of N-ethyl amino acids. These amino acids are critical building blocks for peptide chain incorporation. The method allows for the retention of stereochemistry at chiral centers and is adaptable to both nosyl- and Fmoc-based solution-phase peptide synthesis (Belsito et al., 2010).

Fabrication of Peptide Nucleic Acid Monomers

Fmoc chemistry is instrumental in the synthesis of peptide nucleic acid monomers. This process includes the creation of stable hydrochloride salt esters of N-[2-(Fmoc)aminoethyl]glycine, crucial for the development of PNA oligomers with potential applications in genetic research and diagnostics (Wojciechowski & Hudson, 2008).

Enhancement of Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis, Fmoc-amino acids esterified to specific handles demonstrate improved yields and efficiencies. This method addresses limitations in traditional synthesis techniques, offering advancements in peptide research (Albericio & Bárány, 2009).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6S2/c27-21-9-10-22(28)26(21)32-23(29)11-13-33-34-14-12-25-24(30)31-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOJUNPXMJPADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)

![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)

![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)